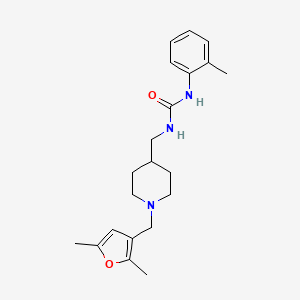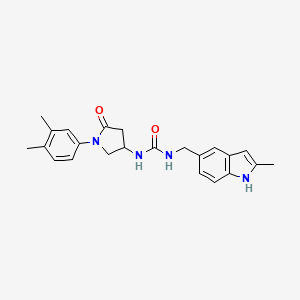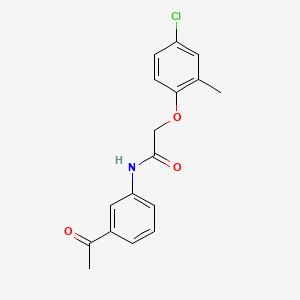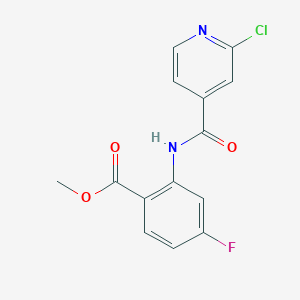![molecular formula C12H11N3O4S2 B2738934 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-26-2](/img/structure/B2738934.png)
2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a complex organic compound. It is a derivative of phenoxy acetamide . The compound is part of a larger group of compounds that are being studied for their potential pharmacological activities .
Synthesis Analysis
The compound can be synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . This synthesis process is efficient and can yield high amounts of the compound .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. The InChI code for the compound is 1S/C10H11NO4/c12-9 (11-6-10 (13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2, (H,11,12) (H,13,14) .Chemical Reactions Analysis
The compound is part of a larger group of compounds that are being studied for their potential pharmacological activities . These compounds can interact well with the active site of the urease enzyme .Scientific Research Applications
Antimicrobial Agents
Compounds derived from the 1,3,4-thiadiazole backbone, such as the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have demonstrated antimicrobial properties. These compounds have been evaluated against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity (Sah et al., 2014).
Chemical Synthesis and Drug Design
Conformational Analysis
Another area of research involves the conformational analysis of phenoxyacetic acid derivatives. Studies have compared the conformations of these molecules in both their adduct forms and free forms, providing insights into their structural dynamics and potential interactions with biological targets (Lynch et al., 2003).
Glutaminase Inhibitors
In the field of cancer research, derivatives of thiadiazole have been explored as glutaminase inhibitors. The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs have shown promise in inhibiting kidney-type glutaminase (GLS), an enzyme involved in tumor growth and survival. Such studies are pivotal in the development of new cancer therapies (Shukla et al., 2012).
Future Directions
properties
IUPAC Name |
2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-9(6-19-8-4-2-1-3-5-8)13-11-14-15-12(21-11)20-7-10(17)18/h1-5H,6-7H2,(H,17,18)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWLUDNRJZKAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)


![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

